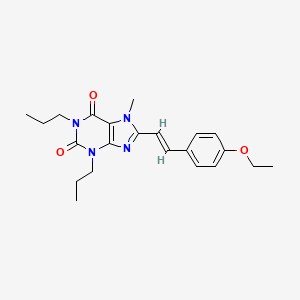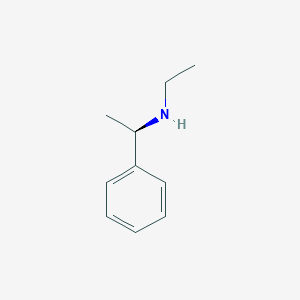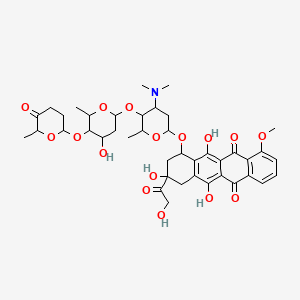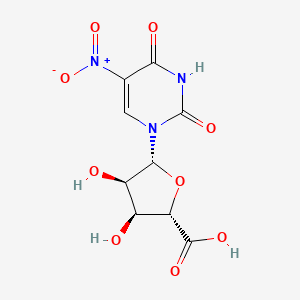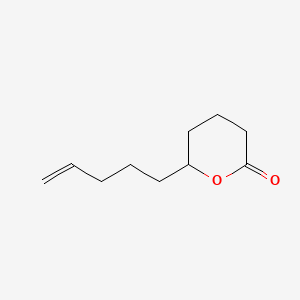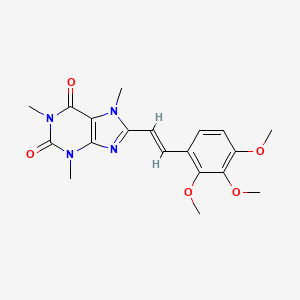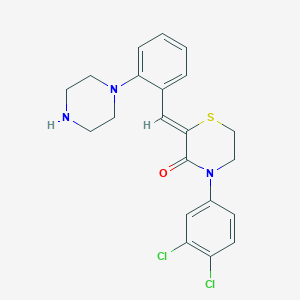
Elzasonan metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elzasonan metabolite M4 is a significant metabolite of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder. The metabolite M4 is formed through the metabolic processes involving Elzasonan and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Elzasonan metabolite M4 involves the metabolic conversion of Elzasonan in the human body. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The metabolic pathway includes aromatic hydroxylation, N-oxidation, and N-demethylation, leading to the formation of M4 .
Industrial Production Methods
Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. for research purposes, it can be synthesized using liver microsomes or recombinant enzymes to mimic the metabolic processes that occur in the human body .
Chemical Reactions Analysis
Types of Reactions
Elzasonan metabolite M4 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Involves the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
The common reagents used in these reactions include:
Cytochrome P450 enzymes: For oxidation and reduction reactions.
NADPH: As a cofactor for enzymatic reactions.
Buffer solutions: To maintain the pH and ionic strength of the reaction medium.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, N-oxide derivatives, and demethylated compounds .
Scientific Research Applications
Elzasonan metabolite M4 has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Elzasonan in the human body.
Drug Interaction Studies: Investigating the interactions between Elzasonan and other drugs metabolized by the same enzymes.
Biomarker Development: Using M4 as a biomarker for monitoring the therapeutic levels of Elzasonan in patients.
Toxicology Studies: Assessing the potential toxic effects of Elzasonan and its metabolites.
Mechanism of Action
Elzasonan metabolite M4 exerts its effects by interacting with the 5-hydroxytryptamine 1B receptor, similar to its parent compound, Elzasonan. The binding of M4 to this receptor modulates the release of serotonin, thereby influencing mood and behavior . The primary molecular targets involved in this mechanism are the 5-hydroxytryptamine 1B receptors located in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyelzasonan (M3): Another major metabolite of Elzasonan formed through aromatic hydroxylation.
Cyclized Indole Metabolite (M6): A novel metabolite formed through oxidation, ring closure, and rearrangement.
Uniqueness of Elzasonan Metabolite M4
This compound is unique due to its specific formation pathway and its significant role in the pharmacokinetics of Elzasonan. Unlike other metabolites, M4 is formed through a distinct combination of oxidation and reduction reactions, making it a critical component in understanding the overall metabolism of Elzasonan .
Properties
CAS No. |
1809097-10-6 |
|---|---|
Molecular Formula |
C21H21Cl2N3OS |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[(2-piperazin-1-ylphenyl)methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C21H21Cl2N3OS/c22-17-6-5-16(14-18(17)23)26-11-12-28-20(21(26)27)13-15-3-1-2-4-19(15)25-9-7-24-8-10-25/h1-6,13-14,24H,7-12H2/b20-13- |
InChI Key |
JEZUNFQLOXFHOC-MOSHPQCFSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


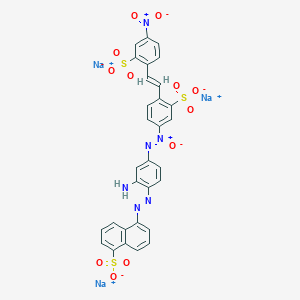
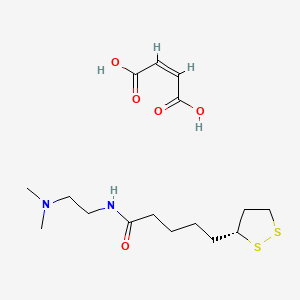
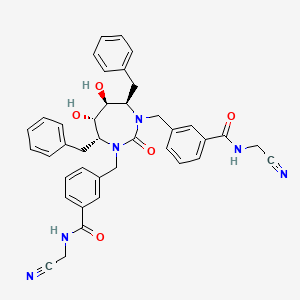

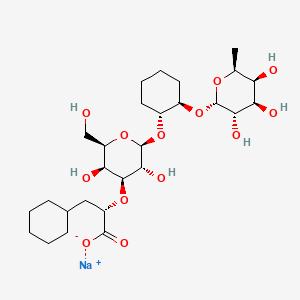
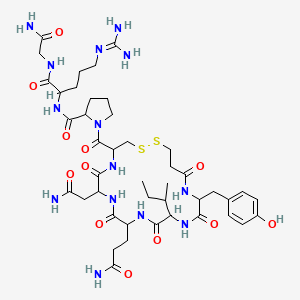
![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
